(1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid
Overview
Description
(1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with a tert-butoxy(formyl)amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the cyclopentane ring and introduce the tert-butoxy(formyl)amino group through a series of substitution reactions. The carboxylic acid group can be introduced via oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The tert-butoxy(formyl)amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy(formyl)amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the tert-butoxy(formyl)amino group can produce primary amines.
Scientific Research Applications
(1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentane derivatives with different substituents, such as:
- Cyclopentane-1-carboxylic acid
- Cyclopentane-1,3-dicarboxylic acid
- tert-Butylamine derivatives
Uniqueness
What sets (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the tert-butoxy(formyl)amino group and the carboxylic acid group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R,3S)-3-[formyl-[(2-methylpropan-2-yl)oxy]amino]cyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-12(7-13)9-5-4-8(6-9)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVACPFYLGYKIY-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON(C=O)C1CCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)ON(C=O)[C@H]1CC[C@H](C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856548 | |
Record name | (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410090-37-8 | |
Record name | (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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